CellTracker Red CMTPX

Description

Molecular Structure and Functional Groups

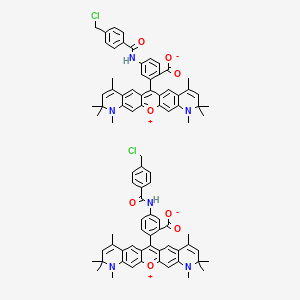

CellTracker Red CMTPX belongs to the chloromethylbenzoyl amino xanthene family, characterized by a dimeric structure formed via two monomeric units. Each monomer (C42H40ClN3O4) contains a xanthene core modified with chloromethyl (-CH2Cl) and benzoyl amino (-NHCOC6H4CH2Cl) functional groups. The dimeric configuration (C84H80Cl2N6O8) arises from the conjugation of two monomers through ester linkages, yielding a molecular weight of 1,372.5 g/mol.

Key structural features include:

- Chloromethyl group : Facilitates covalent binding to intracellular thiols (e.g., glutathione) via nucleophilic substitution, mediated by glutathione S-transferase.

- Xanthene backbone : Provides the fluorescent chromophore, with extended π-conjugation enabling red emission.

- Benzoyl amino substituents : Enhance solubility in organic solvents like dimethyl sulfoxide (DMSO) and stabilize the excited-state conformation.

Discrepancies in reported molecular weights (686.3 g/mol vs. 1,372.5 g/mol) likely stem from differences in salt forms or analytical conditions, with the dimeric form being predominant in solid-state configurations.

Spectral Properties: Excitation and Emission Profiles

This compound exhibits well-defined spectral characteristics optimized for fluorescence microscopy:

| Parameter | Value |

|---|---|

| Excitation maximum | 577 nm |

| Emission maximum | 602 nm |

| Stokes shift | 25 nm |

| Fluorescence half-life | >72 hours |

The dye’s large Stokes shift minimizes self-quenching, while its emission at 602 nm avoids spectral overlap with green fluorescent protein (GFP) (emission: 509 nm), enabling simultaneous multiplexed imaging. Photostability is exceptional, with <10% signal loss after 30 minutes of continuous illumination at 488 nm.

Quantum yield measurements in aqueous buffers range from 0.45 to 0.55, comparable to rhodamine derivatives but with superior retention in live cells. The fluorescence intensity remains stable across pH 6.5–8.5, making it suitable for prolonged tracking in physiological and slightly acidic environments.

Physicochemical Properties: Solubility, Stability, and Molecular Weight

This compound demonstrates the following physicochemical behaviors:

Solubility :

- Freely soluble in DMSO (up to 50 mg/mL).

- Sparingly soluble in aqueous buffers (<1 μM without surfactants).

- Formulations in serum-free media typically use 0.5–25 μM working concentrations.

Stability :

- Stock solutions in DMSO remain stable for 12 months at -20°C when protected from light.

- Working solutions degrade within 24 hours at 37°C, necessitating fresh preparation.

- Solid-state storage requires desiccation to prevent hydrolysis of the chloromethyl group.

Molecular Weight Considerations :

- Monomeric form: 686.3 g/mol (C42H40ClN3O4).

- Dimeric form: 1,372.5 g/mol (C84H80Cl2N6O8), prevalent in crystalline states.

The dimeric configuration’s higher molecular weight reduces membrane permeability compared to monomers, but intracellular glutathione levels ensure rapid cleavage to the active monomeric form post-uptake.

Properties

Molecular Formula |

C84H80Cl2N6O8 |

|---|---|

Molecular Weight |

1372.5 g/mol |

IUPAC Name |

4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |

InChI |

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |

InChI Key |

NUAZOHBLTNHBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reconstitution and Stock Solution Preparation

CellTracker Red CMTPX is typically supplied as a lyophilized powder requiring reconstitution in anhydrous DMSO to ensure solubility and stability. The molecular weight of 686.24 g/mol necessitates precise calculations for stock solutions.

Solubility and Solvent Selection

DMSO is the primary solvent due to its ability to dissolve the dye at concentrations up to 5 mM. A solubility of 3.43 mg/mL in DMSO has been empirically verified, with heating to 37°C and ultrasonication recommended to achieve complete dissolution. Aqueous buffers or serum-free media are used for working solutions to prevent precipitation.

Table 1: Stock Solution Preparation Guidelines

| Mass (mg) | Desired Concentration (mM) | DMSO Volume (µL) |

|---|---|---|

| 1 | 1 | 1,457.2 |

| 5 | 5 | 291.4 |

| 10 | 10 | 145.7 |

Data adapted from MedChemExpress and AAT Bioquest protocols.

Cell Staining Protocol Optimization

The dye’s chloromethyl group enables passive diffusion through cell membranes, followed by thiol-mediated trapping in the cytoplasm.

Stepwise Staining Procedure

- Cell Preparation : Culture adherent or suspension cells to 70–80% confluence. For adherent cells, use cover slips to facilitate microscopy.

- Dye Loading : Incubate cells with 5–25 µM this compound in serum-free media for 30–45 minutes at 37°C.

- Post-Staining Incubation : Replace dye solution with complete media and incubate for 30 minutes to ensure complete esterase conversion.

- Washing : Rinse cells twice with PBS to remove extracellular dye.

Table 2: Recommended Staining Parameters

| Cell Type | Dye Concentration (µM) | Incubation Time (min) |

|---|---|---|

| Epithelial | 10–25 | 45 |

| Neuronal | 5–10 | 30 |

| Immune Cells | 5–15 | 30 |

Parameters derived from GlpBio and MedChemExpress guidelines.

Multiplexing with GFP and Other Fluorophores

The dye’s excitation/emission maxima at 577/602 nm allow spectral separation from GFP (488/509 nm). Co-staining requires sequential labeling to prevent signal overlap, with this compound applied after GFP transfection.

Troubleshooting Common Preparation Issues

Precipitation in Aqueous Buffers

If precipitation occurs during dilution:

Validation of Preparation Methods

Flow Cytometry Quality Control

Batch consistency is verified by analyzing fluorescence intensity in HeLa cells, with CV < 5% considered acceptable.

Microscopy Calibration

Exposure times are optimized using control cells to avoid photobleaching, typically set at 100–500 ms for red channel imaging.

Chemical Reactions Analysis

Types of Reactions: CellTracker Red CMTPX primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups inside the cell, forming a stable, fluorescent product .

Common Reagents and Conditions:

Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.

Conditions: The reaction typically occurs at physiological pH and temperature, ensuring compatibility with live cell environments.

Major Products: The major product of the reaction is a fluorescent adduct formed between the chloromethyl group and intracellular thiols. This product is cell-impermeant and emits a strong red fluorescence, making it ideal for long-term cell tracking .

Scientific Research Applications

Chemical Properties and Mechanism of Action

CellTracker Red CMTPX (CAS: 323192-14-9) is a chloromethyl derivative that can freely permeate cell membranes. Once inside the cell, it reacts with thiol-containing molecules, transforming into non-permeable products that remain within the cell. This property allows for effective long-term tracking of cells through multiple generations without transferring the dye to adjacent cells. The dye exhibits fluorescence for at least 72 hours, making it suitable for long-term studies .

This compound has been employed in various research contexts, including:

- Cell Migration Studies : Used to visualize and quantify the movement of cells in wound healing assays and tumor metastasis models. For instance, studies have demonstrated its effectiveness in tracking tumor cell migration through three-dimensional extracellular matrices .

- Stem Cell Research : Essential for tracking stem cell differentiation and proliferation in culture systems. Researchers have utilized this dye to monitor the fate of stem cells over several passages .

- Immunology : In immunological studies, the dye has been used to label T cells to investigate their behavior in vivo. For example, donor T cells labeled with this compound were mixed with unlabeled non-T cells and injected into mice to study immune responses .

- Cancer Research : The dye has been instrumental in quantifying tumor cell colonization in lung tissues. In one study, researchers injected labeled tumor cells into mice and analyzed their distribution using fluorescence microscopy .

Case Studies

-

Wound Healing Assay :

- Objective : To assess the role of actin polymerization in cell migration.

- Method : HeLa cells were stained with this compound and treated with cytochalasin D to disrupt actin polymerization.

- Results : The study illustrated that actin dynamics significantly influence cell migration patterns during wound healing .

-

Tumor Cell Tracking :

- Objective : To quantify lung tumor cell colonization.

- Method : Labeled tumor cells were injected into mice, and their localization was analyzed using fluorescence imaging.

- Results : The study provided insights into the metastatic behavior of cancer cells and their interactions with the lung microenvironment .

- Stem Cell Differentiation :

Mechanism of Action

CellTracker Red CMTPX exerts its effects through a glutathione S-transferase-mediated reaction. Once inside the cell, the chloromethyl group reacts with thiol groups, forming a stable, fluorescent adduct. This adduct is cell-impermeant, ensuring that the fluorescence signal is retained within the cell for extended periods . The dye’s strong fluorescence and minimal cytotoxicity make it ideal for long-term cell tracking and imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent Properties and Spectral Characteristics

CellTracker Red CMTPX is distinguished by its deep red emission, which avoids spectral overlap with GFP and blue nuclear stains (e.g., DAPI). Key comparisons with other dyes:

CMTPX’s red emission enables simultaneous use with green (CMFDA) and blue (DAPI) markers, whereas CMFDA’s green fluorescence limits multiplexing with GFP-based reporters .

Chemical Mechanisms and Activation Requirements

- CMTPX : Converts into a fluorescent product via thiol-reactive chloromethyl groups, independent of enzymatic activity .

- CMFDA : Requires esterase-mediated cleavage of acetate groups for activation .

- CellTracker Deep Red : Utilizes succinimidyl esters reacting with amine groups .

- Calcein-AM : Depends on intracellular esterases, rendering it unsuitable for dead cells or low-esterase cell types .

Contradiction : erroneously groups CMTPX with Calcein-AM as requiring enzymatic activation, conflicting with mechanistic studies . This discrepancy warrants further validation.

Cell Retention and Long-Term Tracking Capabilities

CMTPX and CMFDA are retained for similar durations, but CM-DiI excels in long-term tracking due to membrane integration .

Cytotoxicity and Cell Viability Impact

- CMTPX: No significant impact on viability or proliferation at recommended concentrations .

- CMFDA : Low toxicity but may affect esterase-sensitive pathways .

- CM-DiI : Minimal cytotoxicity due to passive membrane incorporation .

- Calcein-AM : Higher cytotoxicity at elevated concentrations .

Application-Specific Suitability

- Flow Cytometry : CMFDA is preferred due to 488 nm compatibility; CMTPX requires specialized lasers .

- Co-Culture Systems : CMTPX’s red fluorescence avoids overlap with green markers (e.g., CD31) .

- Long-Term Tracking : CM-DiI outperforms due to lipid membrane integration .

- Live-Cell Imaging : CMTPX and Deep Red are optimal for multiplexed, time-lapse studies .

Biological Activity

CellTracker Red CMTPX is a fluorescent dye widely used in biological research for tracking cellular processes. Its unique properties allow it to penetrate cell membranes and provide long-term labeling of live cells, making it an essential tool in various applications, including cell migration studies, proliferation tracking, and drug response assessments.

This compound (Catalog No. C34552) is a chloromethyl derivative that freely diffuses through the membranes of live cells. Once inside, it is converted into a cell-impermeant product that retains fluorescence, allowing for effective tracking of cells over multiple generations. The dye exhibits excitation and emission maxima at 577 nm and 602 nm, respectively, enabling multiplexing with other fluorescent markers .

Key Characteristics:

- Fluorescence Stability: Retains fluorescence for over 72 hours (typically 3-6 generations) in live cells.

- Low Cytotoxicity: Non-toxic at working concentrations, ensuring cell viability and proliferation are not adversely affected.

- Selective Transfer: The dye is transferred to daughter cells but not to adjacent cells, allowing for precise lineage tracing .

Applications in Research

This compound has been utilized in various research contexts. Below are some notable applications:

- Cell Migration Studies:

- Proliferation Tracking:

- Coculture Experiments:

Case Study 1: Wound Healing Dynamics

A study investigated the role of metabolic activity on cell migration using this compound. Researchers created a wound in a confluent monolayer of cells and tracked the movement of labeled cells into the wound area over time. The results demonstrated significant insights into how metabolic inhibitors affected migration rates.

| Time Point (hours) | Average Migration Distance (µm) |

|---|---|

| 0 | 0 |

| 6 | 50 |

| 12 | 100 |

| 24 | 150 |

Case Study 2: Tumor Cell Tracking

In another study focusing on cancer research, this compound was employed to label tumor cells implanted in vivo. This allowed researchers to monitor tumor growth and metastasis over time without affecting the biological behavior of the tumor cells.

Comparative Analysis with Other Dyes

The following table summarizes key features of this compound compared to other commonly used CellTracker dyes:

| Dye Name | Color | Excitation/Emission (nm) | Cytotoxicity | Transfer to Daughter Cells |

|---|---|---|---|---|

| This compound | Deep Red | 577/602 | Low | Yes |

| CellTracker Green CMFDA | Green | 492/517 | Moderate | Yes |

| CellTracker Orange CMTMR | Orange | 549/565 | Low | Yes |

| CellTracker Violet BMQC | Violet | 405/460 | Low | Yes |

Q & A

Basic Research Questions

Q. What are the optimal staining protocols for CellTracker Red CMTPX in live-cell imaging?

- Methodological Answer :

- Cell Preparation : Use cells at 70–80% confluency. Wash with PBS to remove serum proteins that may interfere with dye uptake .

- Dye Concentration : Dissolve in DMSO to prepare a 10 mM stock. Dilute to 5–20 µM in serum-free medium for staining .

- Incubation : 30–45 minutes at 37°C, followed by a 30-minute recovery period in fresh medium to ensure complete esterase conversion .

- Imaging : Use fluorescence microscopy with excitation/emission filters at 577/602 nm. Avoid exposure to light during handling .

Q. How does this compound compare spectrally to other tracking dyes for multiplexing?

- Methodological Answer :

- Spectral Properties : Excitation/emission maxima at 577/602 nm, well-separated from GFP (488/509 nm) and FITC (494/521 nm), enabling simultaneous tracking in co-culture systems .

- Compatibility Table :

| Dye | Excitation (nm) | Emission (nm) | Compatible With |

|---|---|---|---|

| Red CMTPX | 577 | 602 | GFP, FITC, Deep Red |

| Green CMFDA | 492 | 517 | Red CMTPX, CMTMR |

| Deep Red | 647 | 668 | GFP, Red CMTPX |

Q. What are the critical storage conditions to preserve dye stability?

- Methodological Answer :

- Store lyophilized dye at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles by aliquoting the DMSO stock .

- Post-reconstitution, use within 24 hours or discard to prevent hydrolysis .

Advanced Research Questions

Q. How can signal dilution or loss be mitigated during long-term tracking (>72 hours)?

- Methodological Answer :

- Retention Validation : Use proliferation-controlled assays (e.g., low-serum conditions) to confirm dye retention over 3–6 cell divisions .

- Signal Quantification : Normalize fluorescence intensity to cell count using flow cytometry or image analysis software (e.g., Fiji-ImageJ) .

- Pitfalls : Rapidly dividing cells (e.g., cancer lines) may require higher initial dye concentrations (up to 25 µM) .

Q. What experimental controls are essential in co-culture systems to avoid misinterpretation of dye transfer? **

- Methodological Answer :

- Single-Culture Controls : Image monocultures of labeled and unlabeled cells to confirm no passive dye transfer .

- Membrane Integrity Assays : Co-stain with propidium iodide to exclude dead cells, which may leak dye .

- Case Study : In glioma co-cultures, unlabeled C6 cells acquired dye from CMTPX-labeled hematopoietic stem cells, necessitating validation via time-lapse imaging .

Q. How can CMTPX signal intensity be quantitatively analyzed in dynamic 3D models (e.g., organoids or hydrogels)?

- Methodological Answer :

- 3D Imaging : Use confocal microscopy with Z-stack acquisition to capture full-depth fluorescence .

- Normalization : Generate a calibration curve using known cell numbers embedded in hydrogels to correlate intensity with cell density .

- Software Tools : Harmony High-Content Imaging or Imaris for tracking migratory paths in spheroid-endometrial cell interactions .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in dye retention studies across different cell types?

- Methodological Answer :

- Cell-Specific Optimization : Adipose-derived stem cells may require 20 µM CMTPX for 72-hour retention, while epithelial cells retain dye at 10 µM .

- Metabolic Interference : Avoid buffers containing thiols or amines (e.g., Tris, HEPES), which quench fluorescence .

Q. Why do some studies report CMTPX toxicity despite its "low cytotoxicity" claims?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.